(2-Methylprop-2-en-1-yl)thiourea

Description

Significance of Thiourea (B124793) Derivatives in Contemporary Chemical Research

The significance of thiourea derivatives in modern chemical research is multifaceted, spanning across medicinal chemistry, materials science, and agriculture. researchgate.net In medicinal chemistry, these compounds have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. mdpi.combiointerfaceresearch.comresearchgate.net The ability of the thiourea functional group to form hydrogen bonds and coordinate with metal ions is crucial to its biological efficacy. mdpi.com

In the realm of materials science, thiourea derivatives are utilized as corrosion inhibitors, demonstrating their capacity to protect metal surfaces from degradation. analis.com.my Furthermore, their unique electronic properties have led to their investigation in the development of novel polymers and sensors. analis.com.my In agriculture, certain thiourea derivatives have been explored as pesticides and plant growth regulators. researchgate.net

The versatility of the thiourea scaffold allows for extensive structural modifications, enabling the synthesis of a vast library of compounds with tailored properties. This adaptability is a key driver of the sustained academic and industrial interest in this class of molecules.

Academic Context of (2-Methylprop-2-en-1-yl)thiourea within Thiourea Chemistry

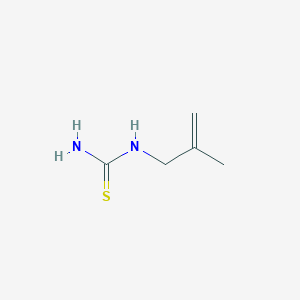

This compound, also known as N-(2-methylallyl)thiourea, is a mono-substituted thiourea derivative. Its structure features a 2-methylprop-2-en-1-yl group (an allyl group with a methyl substituent) attached to one of the nitrogen atoms of the thiourea core. While extensive research on this specific compound is not as widespread as for other derivatives, its academic context can be understood by examining its structural relationship to the well-studied class of N-allylthiourea derivatives.

Research on N-allylthiourea derivatives has highlighted their potential as anticancer agents. biointerfaceresearch.com The allyl group can participate in various chemical reactions, making these compounds valuable synthons for the preparation of more complex molecules. The presence of the thiourea moiety, as in other derivatives, confers the potential for a range of biological activities.

The synthesis of this compound can be achieved through several established methods for preparing N-substituted thioureas. A common approach involves the reaction of the corresponding isothiocyanate, in this case, 2-methylallyl isothiocyanate, with ammonia. Another method involves the reaction of an amine, 2-methylallylamine, with a thiocyanating agent. mdpi.com

Table 1: Synthesis Methods for N-Substituted Thioureas

| Method | Reactants | General Conditions |

| From Isothiocyanate | R-NCS + NH₃ | Reaction in a suitable solvent. |

| From Amine | R-NH₂ + Thiocyanating Agent | Various thiocyanating agents can be used. |

Current Research Trends and Future Trajectories for this compound Investigations

Current research on thiourea derivatives is heavily focused on the development of new therapeutic agents. researchgate.net Given the established biological activities of related N-allylthiourea compounds, a primary future trajectory for this compound investigations would be the comprehensive evaluation of its own biological profile. This would involve screening for antibacterial, antifungal, and anticancer activities.

Another promising area of research lies in the exploration of its utility in polymer chemistry. The presence of the polymerizable allyl group makes this compound a potential monomer for the synthesis of functional polymers. These polymers could find applications in areas such as drug delivery, specialty coatings, and advanced materials.

Furthermore, the coordination chemistry of this compound with various metal ions warrants investigation. The resulting metal complexes could exhibit novel catalytic or biological properties. mdpi.com The interplay between the thiourea and the allyl functionalities could lead to the formation of unique coordination polymers with interesting structural and functional characteristics.

Table 2: Potential Research Directions for this compound

| Research Area | Focus of Investigation | Potential Applications |

| Medicinal Chemistry | Screening for antibacterial, antifungal, and anticancer activities. | Development of new therapeutic agents. |

| Polymer Chemistry | Use as a monomer for the synthesis of functional polymers. | Drug delivery, specialty coatings, advanced materials. |

| Coordination Chemistry | Study of metal complex formation and their properties. | Catalysis, development of new bioactive compounds. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylprop-2-enylthiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2S/c1-4(2)3-7-5(6)8/h1,3H2,2H3,(H3,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWANTMRZNYWRIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CNC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404055 | |

| Record name | (2-methylprop-2-en-1-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66892-01-1 | |

| Record name | NSC172998 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172998 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-methylprop-2-en-1-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 2 Methylprop 2 En 1 Yl Thiourea

Vibrational Spectroscopy for Structural Confirmation

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and bonds, providing a molecular fingerprint that confirms the presence of key structural features.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The FTIR spectrum of (2-Methylprop-2-en-1-yl)thiourea is characterized by absorption bands corresponding to its primary functional groups: the thiourea (B124793) unit and the methallyl group.

The N-H stretching vibrations of the primary and secondary amines in the thiourea group typically appear as broad bands in the region of 3100-3400 cm⁻¹. The C-H stretching vibrations of the alkene and alkyl groups are observed just below and above 3000 cm⁻¹. A key indicator of the methallyl group is the C=C stretching vibration, which is expected around 1650 cm⁻¹.

The thiocarbonyl group (C=S), central to the thiourea structure, presents a stretching band that is typically found in the 700-850 cm⁻¹ range, although its position can be influenced by hydrogen bonding. nih.gov The C-N stretching vibrations also provide important structural information and are generally observed between 1400 cm⁻¹ and 1250 cm⁻¹. nih.gov

Table 1: Characteristic FTIR Vibrational Frequencies for this compound Note: These are approximate values based on characteristic functional group frequencies. Actual experimental values may vary.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3400 - 3100 | N-H Stretch | -NH₂, -NH- |

| 3100 - 3000 | C-H Stretch (sp²) | =CH₂ |

| 3000 - 2850 | C-H Stretch (sp³) | -CH₂-, -CH₃ |

| 1650 | C=C Stretch | Alkene |

| 1620 - 1550 | N-H Bend | -NH₂, -NH- |

| 1460 - 1400 | C-N Stretch | Thioamide |

| 850 - 700 | C=S Stretch | Thiourea |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to polar bonds, Raman spectroscopy is particularly effective for detecting vibrations of non-polar, symmetric bonds. For this compound, the C=C bond of the methallyl group and the C=S bond of the thiourea core are expected to produce strong Raman signals. researchgate.net

The symmetric stretching vibration of the C=S bond is a prominent feature in the Raman spectrum of thiourea-containing compounds. researchgate.netrsc.org The C=C stretch of the alkene would also be easily identifiable. Analysis of Raman spectra of thiourea complexes shows that coordination with other ions can cause shifts in these vibrational frequencies, providing insight into intermolecular interactions. nih.gov Although detailed experimental Raman data for pure this compound is not extensively available, the technique remains a powerful tool for confirming the presence of its key symmetric functional groups. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a precise connectivity map of the molecule can be constructed.

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides distinct signals for each set of non-equivalent protons. The spectrum would show signals for the amine protons (NH and NH₂), the allylic methylene (B1212753) protons (-CH₂-), the vinylic protons (=CH₂), and the methyl protons (-CH₃).

The amine protons are expected to appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration. The allylic -CH₂- protons, being adjacent to both the electron-withdrawing thiourea group and the C=C double bond, would likely resonate in the range of 3.8-4.2 ppm. The two vinylic protons of the =CH₂ group are chemically equivalent and would appear as a singlet, typically around 4.8-5.0 ppm. The methyl group protons (-CH₃) attached to the double bond would appear as a singlet further upfield, around 1.7 ppm. docbrown.info

Table 2: Predicted ¹H NMR Chemical Shifts for this compound Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions.

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -NH- & -NH₂ | 7.0 - 8.5 | Broad Singlet | 3H |

| =CH₂ | 4.8 - 5.0 | Singlet | 2H |

| -CH₂- | 3.8 - 4.2 | Singlet/Broad Singlet | 2H |

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, five distinct signals are expected, one for each unique carbon atom.

The most downfield signal corresponds to the thiocarbonyl carbon (C=S), which is highly deshielded and typically appears around 180-185 ppm. The two sp² carbons of the alkene double bond would appear in the vinylic region, with the quaternary carbon resonating around 140-145 ppm and the =CH₂ carbon appearing further upfield around 110-115 ppm. docbrown.info The sp³ hybridized methylene carbon (-CH₂-) would be found near 50 ppm, and the methyl carbon (-CH₃) would be the most upfield signal, expected around 20-25 ppm. docbrown.info

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures. Actual experimental values may vary.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=S | 180 - 185 |

| C =CH₂ (quaternary) | 140 - 145 |

| C=C H₂ | 110 - 115 |

| -C H₂- | 45 - 55 |

Advanced Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, NOESY)

While 1D NMR provides fundamental data, 2D NMR techniques are employed for unambiguous assignment of signals and complete structural confirmation.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached. For example, it would show a cross-peak between the ¹H signal at ~1.7 ppm and the ¹³C signal at ~20-25 ppm, confirming their assignment to the methyl group.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is invaluable for establishing the connectivity of the molecular skeleton. For instance, an HMBC spectrum would show a correlation from the allylic -CH₂- protons (~4.0 ppm) to the thiocarbonyl carbon (C=S, ~183 ppm), confirming the attachment of the methallyl group to the thiourea nitrogen. It would also show correlations from the methyl protons to the sp² carbons of the double bond.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. This can help to determine the preferred conformation of the molecule in solution.

While specific experimental 2D NMR data for this compound is not widely published, these techniques represent the standard for definitive structural elucidation in modern organic chemistry. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elucidate the structural components of a molecule by analyzing its fragmentation pattern upon ionization. For this compound, this technique provides crucial information for its identification and characterization.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C5H10N2S |

| Molecular Weight | 130.21 g/mol |

Data sourced from American Elements. americanelements.com

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms in a crystalline solid, providing definitive information about the molecule's conformation and intermolecular interactions in the solid state.

Single crystal X-ray diffraction (SC-XRD) allows for the precise determination of the crystal structure, including unit cell dimensions, space group, and atomic coordinates. While a specific single crystal structure of this compound is not detailed in the search results, studies on related thiourea derivatives provide a framework for understanding its potential solid-state structure. For instance, other thiourea derivatives have been shown to crystallize in systems such as monoclinic, with specific space groups like P21/n. researchgate.net The analysis of such structures reveals important details about intramolecular and intermolecular hydrogen bonding, which are characteristic features of thiourea compounds. researchgate.net

Powder X-ray diffraction (PXRD) is a rapid analytical technique used to identify the crystalline phases of a material and can provide information on unit cell dimensions. jconsortium.com The PXRD pattern of a crystalline solid is a unique fingerprint of its crystal structure. For this compound, which is described as a powder, PXRD would be the ideal method to confirm its crystallinity and identify its phase. americanelements.com Studies on thiourea and its derivatives show that they are often highly crystalline materials, exhibiting sharp peaks in their XRD patterns. researchgate.net For example, pure thiourea shows an intense sharp peak at a specific 2θ value, indicating its crystalline nature. researchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements within a compound, serving as a fundamental method for verifying its empirical and molecular formula.

For this compound, with the chemical formula C5H10N2S, the theoretical elemental composition can be calculated based on its atomic constituents. americanelements.com This analytical technique is crucial for confirming the purity and identity of a synthesized compound. While specific experimental elemental analysis data for this compound were not found in the search results, this method is a standard characterization technique for novel compounds. semanticscholar.org

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 5 | 60.05 | 46.13% |

| Hydrogen | H | 1.008 | 10 | 10.08 | 7.74% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 21.52% |

| Sulfur | S | 32.07 | 1 | 32.07 | 24.63% |

| Total | 130.22 | 100.00% |

Calculated based on the molecular formula C5H10N2S.

Computational and Theoretical Investigations of 2 Methylprop 2 En 1 Yl Thiourea Molecular Structure and Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational method to investigate the properties of molecules like (2-Methylprop-2-en-1-yl)thiourea. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and other electronic properties, providing a detailed picture of the molecule's behavior at the quantum level. xisdxjxsu.asia Functionals like B3LYP are often employed as they offer a reliable balance of accuracy and computational efficiency for organic molecules. researchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this process involves calculating bond lengths, bond angles, and dihedral angles. The thiourea (B124793) backbone (N-C(S)-N) tends to be planar, but the molecule as a whole can adopt various conformations due to the rotational freedom around the C-N and C-C single bonds of the (2-Methylprop-2-en-1-yl) group, also known as the methallyl group.

Conformational analysis reveals different rotamers. For instance, N,N'-disubstituted thioureas can exist in trans-trans, trans-cis, or cis-cis conformations regarding the orientation of the substituents relative to the C=S bond. The stability of these conformers is influenced by factors like steric hindrance and intramolecular interactions. psu.edu In some crystalline structures of related compounds, intramolecular hydrogen bonds can stabilize a particular conformation. acs.org

Table 1: Representative Geometric Parameters for a Thiourea Core This table shows typical bond lengths and angles for the central thiourea moiety, based on data from related compounds. Specific values for this compound would require a dedicated computational study.

| Parameter | Typical Value | Description |

| C=S Bond Length | ~1.68 Å | Intermediate between a single and double bond value. nih.gov |

| C-N Bond Length | ~1.35 Å | Shorter than a typical C-N single bond due to resonance. nih.gov |

| N-C-N Angle | ~118° | Reflects the sp² hybridization of the central carbon. |

| C-N-C Angle | ~125° | Influenced by the substituents on the nitrogen atoms. |

| Sum of angles at C | ~360° | Indicates the planarity of the thiourea carbon atom. nih.gov |

Electronic Structure Properties (e.g., HOMO-LUMO Energy Gaps)

The electronic properties of a molecule are key to its reactivity. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.comirjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. irjweb.comnih.gov For thiourea derivatives, the HOMO is often localized on the sulfur and nitrogen atoms, reflecting their electron-donating capability, while the LUMO is typically centered on the C=S thiocarbonyl group.

Table 2: Illustrative Frontier Orbital Energies for Substituted Thioureas The following data, derived from studies on various thiourea derivatives, illustrates the typical range of FMO energies.

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Aroyl Thiourea Derivative 1 | -6.5 | -1.5 | 5.0 |

| Aroyl Thiourea Derivative 2 | -6.2 | -1.9 | 4.3 |

| N-Aryl Thiourea Derivative | -5.5 | -0.8 | 4.7 |

Note: These values are illustrative and sourced from general findings on thiourea derivatives to demonstrate the concept. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution on a molecule's surface. It helps identify the regions that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. xisdxjxsu.asiaresearchgate.net

In an MEP map, different colors represent different electrostatic potential values. Typically:

Red indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.

Blue indicates regions of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.

Green represents areas with neutral or zero potential.

For thiourea derivatives, the MEP map generally shows a region of high electron density (red) around the sulfur atom of the thiocarbonyl group, making it a primary site for interaction with electrophiles or for acting as a hydrogen bond acceptor. nih.gov Conversely, the hydrogen atoms of the N-H groups exhibit a positive potential (blue), identifying them as the primary sites for nucleophilic attack and as hydrogen bond donors.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron density distribution in a molecule, going beyond simple orbital pictures. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their energetic significance through second-order perturbation theory. researchgate.netyoutube.com This analysis is crucial for understanding hyperconjugation, charge delocalization, and the nature of chemical bonds. youtube.com

In a molecule like this compound, NBO analysis can reveal key electronic interactions:

Delocalization: The lone pairs on the nitrogen atoms can delocalize into the antibonding π* orbital of the C=S bond. This n → π* interaction is characteristic of the thioamide group, contributing to its planar geometry and the partial double-bond character of the C-N bonds.

Hyperconjugation: Interactions between the σ orbitals of the C-H or C-C bonds of the methallyl group and the empty orbitals of the thiourea core can also be quantified, revealing how the substituent influences the electronic structure of the molecule. youtube.com

Atomic Charges: NBO provides a method for calculating the natural atomic charges on each atom, offering a more chemically intuitive picture of charge distribution than other methods. researchgate.net

Analysis of Intermolecular and Intramolecular Interactions

The way molecules interact with each other in the solid state determines their crystal structure and macroscopic properties. These interactions are also fundamental to the role of thioureas as organocatalysts and building blocks in crystal engineering. rsc.org

Hydrogen Bonding Networks

Hydrogen bonds are the most significant intermolecular forces governing the crystal packing of thiourea derivatives. u-tokyo.ac.jp The thiourea moiety is an excellent hydrogen bonding unit, possessing two N-H groups that act as hydrogen bond donors and a sulfur atom that is an effective hydrogen bond acceptor. scispace.com

Intramolecular hydrogen bonds can also occur, especially if the substituent groups contain suitable acceptor atoms. nih.gov For this compound, while less likely, conformations that bring the π-system of the double bond in proximity to an N-H group could lead to weak N-H···π interactions.

Table 3: Common Hydrogen Bonding Interactions in Thioureas

| Interaction Type | Donor | Acceptor | Typical Role in Crystal Structure |

| Intermolecular | N-H | S=C | Formation of primary dimers and chains. scispace.com |

| Intermolecular | N-H | N | Can occur in specific structures, linking molecules. |

| Intramolecular | N-H | N/O on substituent | Stabilizes specific molecular conformations. acs.orgnih.gov |

Chalcogen Bonding Characterization

Chalcogen bonding is a non-covalent interaction where a chalcogen atom (such as sulfur in the thiourea group) acts as an electrophilic species. This interaction plays a significant role in the structural organization of molecules in the solid state. In thiourea and its derivatives, the sulfur atom of the thiocarbonyl group can participate in chalcogen bonding. nih.govjyu.fi

Recent studies on thiourea itself have highlighted the importance of chalcogen-bonding interactions in determining its conformation. nih.govresearchgate.net Investigations into a series of thiourea and selenourea (B1239437) derivatives have shown that the sulfur atom can form strong S···S bonds, leading to dimer formation, or interact with other atoms like halogens (S···I bonding). jyu.firesearchgate.net The strength and nature of these interactions are influenced by the substituents on the thiourea core. researchgate.net For this compound, it is conceivable that the sulfur atom engages in similar chalcogen bonding, influencing its crystal packing and conformation. The presence of the allyl group might introduce steric effects that modulate the geometry and strength of these bonds compared to simpler thiourea derivatives.

π-π Stacking and C-H···π Interactions

The presence of the π-system in the 2-methylprop-2-en-1-yl group of this compound suggests the potential for π-π stacking and C-H···π interactions, which are crucial non-covalent forces in crystal engineering. nih.gov While a crystal structure for this compound is not publicly documented, studies on other thiourea derivatives containing aromatic or unsaturated moieties provide valuable insights.

For instance, research on N-aroyl-N'-(2-pyridyl)thiourea derivatives has shown that their solid-state structures are stabilized by π-π stacking interactions. nih.gov Similarly, the crystal structure of 1-(4-methylpyridin-2-yl)thiourea features a π-π stacked layered structure. researchgate.net The nature of these interactions, such as parallel displaced or T-shaped stacking, is dictated by the specific aromatic groups present. nih.gov

Computational Prediction of Reaction Mechanisms and Energetics

Computational chemistry provides powerful tools for predicting the mechanisms and energetics of chemical reactions. For thiourea derivatives, these methods can elucidate reaction pathways, identify transition states, and calculate activation energies. While specific reaction mechanism predictions for this compound are not available, studies on related systems offer a framework for understanding its potential reactivity.

For example, the halocyclization of N-allyl thiourea derivatives to form thiazoline (B8809763) derivatives has been reported, indicating a potential reaction pathway for compounds with an allyl group. researchgate.net Computational approaches can be employed to model such cyclization reactions, determining the feasibility and stereochemical outcomes.

Furthermore, machine learning models are increasingly being used to predict reaction outcomes and retrosynthesis pathways for complex organic molecules. mit.edu These data-driven approaches, trained on vast reaction databases, could potentially be applied to predict the products of reactions involving this compound. General principles of predicting reaction products for different reaction types, such as single and double replacement or combustion, are well-established and can be applied to this molecule. youtube.com For instance, the thiourea moiety can participate in reactions leading to the formation of 2-thiohydantoins when reacted with α-amino acids. researchgate.net The energetics of such transformations, including the stability of intermediates and transition states, can be calculated using quantum chemical methods.

Below is a hypothetical data table illustrating the kind of energetic data that could be generated for a reaction involving a generic allylthiourea (B1665245) derivative, based on computational studies of related systems.

| Reaction Step | Reactant(s) | Product(s) | ΔH (kcal/mol) | ΔG (kcal/mol) | Activation Energy (Ea) (kcal/mol) |

| Cyclization | N-allylthiourea | Thiazoline derivative | -15.2 | -12.5 | 25.8 |

| Dimerization | 2 x Thiourea | Thiourea Dimer | -5.8 | -2.1 | 10.3 |

This table is illustrative and does not represent experimentally or computationally verified data for this compound.

Coordination Chemistry of 2 Methylprop 2 En 1 Yl Thiourea As a Ligand

Ligand Design Principles and Multi-Donor Atom Characteristics (Sulfur and Nitrogen) of Thioureas

Thiourea (B124793) and its derivatives, including (2-Methylprop-2-en-1-yl)thiourea, are a significant class of organosulfur compounds in coordination chemistry. tandfonline.com Their effectiveness as ligands stems from their structural versatility and the presence of multiple donor atoms. tandfonline.commdpi.com The thiourea core contains both soft sulfur and hard nitrogen atoms, which provides numerous possibilities for coordination with a wide array of metal centers. tandfonline.com

The key design principles of thiourea ligands revolve around these donor atoms:

Sulfur Atom: The thiocarbonyl group (C=S) features a soft sulfur atom, which readily coordinates to soft metal ions.

Nitrogen Atoms: The two nitrogen atoms are considered hard donors.

This combination of hard and soft donor sites makes thioureas versatile ligands. rsc.orgresearchgate.net The specific substituent attached to the nitrogen atoms, in this case, the (2-methylprop-2-en-1-yl) group, can influence the steric and electronic properties of the ligand, but the fundamental coordinating behavior is dictated by the sulfur and nitrogen atoms of the thiourea backbone. The presence of these nucleophilic sulfur and nitrogen atoms also allows for the formation of significant inter- and intramolecular hydrogen bonds, which can influence the ligand's binding modes with metal ions. mdpi.com

Metal Complexation Studies with Transition Metals

The ability of thiourea derivatives to act as versatile ligands has led to extensive studies of their complexation with various transition metals. tandfonline.com Their knack for forming stable complexes is well-documented, particularly with late transition metals and the platinum group. tandfonline.comwaikato.ac.nz

Copper (Cu): Thiourea derivatives readily form complexes with copper. For instance, binuclear copper(I) chloride complexes have been synthesized with substituted thioureas, demonstrating the ligand's ability to engage in complex structures. researchgate.netoup.com

Platinum (Pt) and Palladium (Pd): As soft metal centers, both platinum(II) and palladium(II) have a strong affinity for the soft sulfur donor of the thiourea ligand. Numerous complexes have been synthesized, often showing monodentate coordination through the sulfur atom. mdpi.comresearchgate.netresearchgate.net In some cases, particularly with functionalized thioureas, bidentate coordination is also observed. tandfonline.commdpi.com The formation of stable adducts with platinum and palladium is a well-established aspect of thiourea chemistry. researchgate.nettandfonline.com

Gold (Au): Gold complexes with thiourea derivatives are also known. For example, gold(I) can coordinate to the phosphorus atom of thiourea-phosphine ligands, or in other cases, directly to the sulfur atom. nih.gov

The coordination chemistry of these functionalized derivatives can vary significantly from the parent thiourea ligand, often leading to their classification as a distinct class of ligands. tandfonline.com

Diverse Coordination Modes Exhibited by Thiourea Ligands

This compound, like other thiourea derivatives, can adopt several coordination modes when binding to a metal center. This versatility is a hallmark of thiourea chemistry. mdpi.com

Monodentate Coordination through the Sulfur Atom

The most common coordination mode for neutral thiourea ligands is monodentate, where the ligand binds to the metal center exclusively through the sulfur atom. tandfonline.commdpi.comresearchgate.net This S-coordination is favored because the sulfur of the thiocarbonyl group is a soft donor, readily interacting with soft and borderline metal ions like Pd(II), Pt(II), and Cu(I). mdpi.comresearchgate.netresearchgate.net In this mode, the ligand acts as a neutral molecule. tandfonline.com Structural studies have confirmed this coordination mode in numerous complexes, such as in palladium(II) complexes where potentially chelating N-phosphorylated thiourea ligands were found to bind only through the sulfur atom. researchgate.net

Bidentate Chelation involving Sulfur and Nitrogen Atoms

Thiourea ligands can also act as bidentate chelating agents, coordinating to a metal center through both a sulfur and a nitrogen atom. tandfonline.commdpi.com This mode of coordination typically involves the deprotonation of one of the nitrogen atoms, resulting in an anionic ligand that forms a stable four-membered M-S-C-N ring with the metal. tandfonline.comnih.gov This chelation has been observed in complexes with various transition metals, including ruthenium, iridium, and rhodium. waikato.ac.nznih.gov The formation of this chelate ring can be influenced by factors such as the presence of a base in the reaction mixture, which facilitates the deprotonation of the NH group. mdpi.com

Bridging Coordination Modes in Polynuclear Complexes

In addition to monodentate and bidentate coordination, thiourea ligands can act as bridging ligands to form polynuclear complexes. mdpi.com In this arrangement, the sulfur atom of the thiourea moiety can bridge two different metal centers. This bridging capability allows for the construction of more complex molecular architectures, such as dimeric and polymeric structures. tandfonline.comresearchgate.net For example, a ruthenium complex has been reported where the thiourea sulfur atom bridges a second ruthenium center, creating a Ru-S-Ru-S ring system. tandfonline.com

Spectroscopic Characterization of Metal-Thiourea Complexes

Spectroscopic techniques, particularly infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, are crucial for characterizing metal-thiourea complexes and determining the ligand's coordination mode. tandfonline.commdpi.comutm.my

Infrared (IR) Spectroscopy: The IR spectrum of a thiourea ligand changes in predictable ways upon coordination to a metal. These changes provide strong evidence for the mode of coordination.

Coordination via Sulfur: When the ligand coordinates through the sulfur atom, the C=S bond is weakened. This results in a decrease in the frequency of the ν(C=S) stretching vibration, which typically appears in the 700-730 cm⁻¹ range for free thioureas. researchgate.netnih.gov Concurrently, the C-N bond order increases due to the delocalization of electrons, leading to an increase in the frequency of the ν(C-N) stretching vibration (around 1480-1500 cm⁻¹). researchgate.netnih.gov The ν(N-H) vibration often shifts to higher frequencies. tandfonline.com

Coordination via Nitrogen: In the case of N,S bidentate chelation, the disappearance of the ν(N-H) band confirms the deprotonation of the nitrogen atom. mdpi.com

| Vibrational Mode | **Free Ligand (Typical Range, cm⁻¹) ** | S-Coordinated Complex (Typical Shift) | Reference |

| ν(C=S) | 700 - 730 | Decrease | researchgate.net |

| ν(C-N) | ~1480 | Increase | nih.gov |

| ν(N-H) | ~3100 - 3450 | Increase or no significant change | tandfonline.comnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy (¹H and ¹³C) is another powerful tool for characterizing these complexes in solution.

¹H NMR: The chemical shift of the N-H protons is sensitive to the coordination environment. In S-coordinated complexes, the N-H proton signals can shift downfield, indicating a decrease in electron density on the nitrogen atom upon coordination of the sulfur to the metal. tandfonline.com In cases of N,S chelation, the signal for the deprotonated NH proton disappears entirely. mdpi.com

¹³C NMR: The resonance of the thiocarbonyl carbon (C=S) is particularly informative. Upon S-coordination, the C=S carbon signal typically shifts upfield (to a lower ppm value) compared to the free ligand. mdpi.comresearchgate.net Conversely, in some bidentate S,O-coordinated systems, this signal shifts downfield. acs.org The ability to track the shifts of both the C=S and C=O (in acylthioureas) carbons can be a powerful method for predicting the coordination mode. acs.org

| Nucleus | Free Ligand (Typical Observation) | S-Coordinated Complex (Typical Observation) | N,S-Chelated Complex (Typical Observation) | Reference |

| ¹H (N-H) | Signal present | Signal shifts downfield | Signal disappears (for deprotonated N-H) | mdpi.comtandfonline.com |

| ¹³C (C=S) | Signal at a specific ppm | Signal shifts upfield | Signal shifts downfield | mdpi.comresearchgate.netacs.org |

Theoretical Insights into Metal-Ligand Bonding and Stability in Coordination Compounds

Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure, nature of metal-ligand interactions, and stability of coordination compounds involving this compound and its derivatives. mdpi.com These computational approaches complement experimental findings, offering a molecular-level understanding that is crucial for rationalizing the observed properties and predicting the behavior of new complexes.

Detailed quantum chemical calculations allow for the optimization of molecular geometries, which can then be compared with experimental data from X-ray crystallography. For thiourea-type ligands, theoretical studies consistently show that coordination to a metal ion occurs through the soft sulfur atom. mdpi.comisca.me In cases of bidentate chelation, a nitrogen atom from the thiourea backbone is also involved. mdpi.comrsc.org Theoretical vibrational frequency calculations can predict shifts in characteristic infrared bands, such as the ν(C=S) and ν(C-N) stretching frequencies, upon complexation. A calculated shift of the ν(C=S) band to a lower frequency and a shift of the ν(C-N) band to a higher frequency upon coordination corroborate the involvement of the sulfur atom in bonding to the metal center. mdpi.com

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to analyze the donor-acceptor interactions between the ligand and the metal. researchgate.net This analysis provides detailed information about charge transfer and the covalency of the metal-ligand bond. For thiourea complexes, NBO calculations quantify the lone pair occupancy of the sulfur atom and its delocalization into the vacant orbitals of the metal center, providing a quantitative measure of the ligand-to-metal donation. researchgate.netresearchgate.net

The stability of coordination compounds is a key aspect explored through theoretical calculations. The thermodynamic stability can be inferred from the calculated binding energies between the metal and the ligand. Kinetically, the stability of a molecule is often correlated with its HOMO-LUMO (Highest Occupied Molecular Orbital–Lowest Unoccupied Molecular Orbital) energy gap. irjweb.com A large HOMO-LUMO gap suggests high kinetic stability, as it indicates that a large amount of energy is required to excite an electron to a higher energy state, rendering the molecule less reactive. irjweb.comresearchgate.net DFT calculations are widely used to determine the energies of these frontier molecular orbitals. researchgate.netnih.gov

The following table presents representative theoretical data for a related thiourea-metal complex, illustrating the types of parameters obtained from computational studies.

| Theoretical Parameter | Representative Value | Significance |

| HOMO Energy | -5.793 eV | Represents the electron-donating capability of the molecule. mdpi.comirjweb.com |

| LUMO Energy | -1.232 eV | Represents the electron-accepting capability of the molecule. mdpi.comirjweb.com |

| HOMO-LUMO Energy Gap (ΔE) | 4.561 eV | A larger gap generally implies higher kinetic stability and lower chemical reactivity. mdpi.comirjweb.com |

| Calculated M-S Bond Length | ~2.3 - 2.4 Å | Provides a theoretical measure of the metal-sulfur bond distance for comparison with experimental X-ray data. mdpi.com |

| Calculated C=S Bond Length | ~1.73 - 1.77 Å | An increase in this bond length upon complexation indicates a weakening of the C=S double bond character due to sulfur's coordination to the metal. mdpi.comrsc.org |

| Dipole Moment | ~3.8 Debye | Indicates the overall polarity of the molecule and can reveal information about charge distribution. mdpi.comresearchgate.net |

Organocatalytic Applications of 2 Methylprop 2 En 1 Yl Thiourea and Chiral Thiourea Catalysts

General Principles of Thiourea-Based Organocatalysis

Thiourea (B124793) and its derivatives have emerged as powerful organocatalysts due to their ability to form strong hydrogen bonds, which can activate substrates and stabilize transition states. nih.govacs.org Their utility stems from several key activation modes that can operate independently or in concert to facilitate chemical reactions.

Hydrogen-Bond Donor Catalysis

A fundamental principle underlying thiourea organocatalysis is its function as a hydrogen-bond donor. nih.govwikipedia.org The two N-H protons of the thiourea moiety can form a bidentate hydrogen-bonding interaction with electrophilic substrates, such as carbonyl compounds, imines, and nitroalkenes. wikipedia.orgresearchgate.net This interaction, often described as a "clamp-like" binding motif, enhances the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. wikipedia.org

The strength of this hydrogen bonding and the acidity of the thiourea can be modulated by the substituents on the nitrogen atoms. Electron-withdrawing groups on the aryl rings of N,N'-diarylthioureas increase their acidity and hydrogen-bonding capacity. nih.gov For instance, the widely used Schreiner's thiourea, N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, is particularly effective due to its high acidity and rigid structure that pre-organizes the N-H groups for optimal hydrogen bonding. wikipedia.org This mode of catalysis is crucial in a variety of reactions, including Diels-Alder reactions, and the tetrahydropyranylation of alcohols. wikipedia.orgscispace.com

Brønsted Acid and Brønsted Base Dual Activation

Thiourea can exhibit dual catalytic activity by acting as both a Brønsted acid and a Brønsted base. nih.govacs.org In its tautomeric thiol form, thiourea can act as a Brønsted base, capable of abstracting a proton from a nucleophile, thereby increasing its reactivity. nih.gov Concurrently, the thiourea moiety can activate the electrophile through hydrogen bonding, which is a form of Brønsted acid catalysis. nih.govscispace.com

This dual activation model has been proposed for various transformations. For example, in the synthesis of 2-aryl/heteroaryl/styryl benzothiazoles, thiourea is believed to activate the carbonyl group of an aldehyde via hydrogen bonding while the tautomeric thiol form deprotonates the thiol group of an intermediate, facilitating cyclization. nih.govacs.org This bifunctionality allows thiourea to catalyze cascade reactions in a one-pot process under mild conditions. nih.gov

Bifunctional Organocatalysis by Thiourea Derivatives

The concept of bifunctional organocatalysis is central to the design of highly efficient and stereoselective thiourea catalysts. nih.govjst.go.jp By incorporating a basic moiety, such as a tertiary amine or a primary amine, into the chiral scaffold of a thiourea, a bifunctional catalyst is created that can activate both the nucleophile and the electrophile simultaneously. jst.go.jprsc.org

In this synergistic activation model, the thiourea group activates the electrophile through hydrogen bonding, while the basic amine group deprotonates the nucleophile, increasing its nucleophilicity. libretexts.orgresearchgate.net This dual activation brings the reacting partners into close proximity within a chiral environment, leading to high levels of stereocontrol in the product formation. jst.go.jp This strategy has been successfully applied to a wide range of asymmetric reactions, including Michael additions, aza-Henry reactions, and Mannich reactions. jst.go.jpresearchgate.net

Asymmetric Catalytic Transformations Utilizing Thiourea Catalysts

The development of chiral thiourea-based organocatalysts has revolutionized the field of asymmetric synthesis, providing metal-free and environmentally benign alternatives for the construction of chiral molecules. nih.gov

Asymmetric Michael Addition Reactions

The asymmetric Michael addition is a cornerstone of carbon-carbon bond formation, and chiral thiourea catalysts have proven to be highly effective in promoting this reaction with high enantioselectivity. rsc.orgmdpi.com Bifunctional thiourea-amine catalysts are particularly well-suited for this transformation. libretexts.org

In a typical reaction, the thiourea moiety activates an α,β-unsaturated compound (the Michael acceptor) via hydrogen bonding to the nitro or carbonyl group. libretexts.orgmdpi.com Simultaneously, the amine functionality of the catalyst deprotonates the carbon nucleophile (the Michael donor), such as a malonate, a β-keto ester, or a ketone, to form a reactive enolate or enamine intermediate. libretexts.orgmdpi.com This dual activation within the chiral pocket of the catalyst leads to a highly enantioselective addition.

For example, Takemoto's bifunctional thiourea catalyst has been successfully employed in the Michael addition of 1,3-dicarbonyl compounds to nitroolefins, affording the products in high yields and with excellent enantioselectivities. jst.go.jpacs.org The utility of this methodology has been demonstrated in the synthesis of bioactive molecules like (R)-Phenibut. rsc.org

Table 1: Asymmetric Michael Addition of Ketones to Nitroalkenes Catalyzed by a Chiral Thiourea

| Entry | Ketone | Nitroalkene | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | Cyclohexanone | β-Nitrostyrene | 95 | 95:5 | 98 |

| 2 | Cyclopentanone | β-Nitrostyrene | 92 | 93:7 | 96 |

| 3 | Acetone | β-Nitrostyrene | 98 | - | 97 |

This table presents representative data on the asymmetric Michael addition reaction catalyzed by a chiral (R,R)-1,2-diphenylethylenediamine-derived thiourea. The data is illustrative of typical results found in the literature for this class of reaction. rsc.orgmdpi.com

Asymmetric Aldol (B89426) and Mannich Reactions

Chiral thiourea catalysts have also been instrumental in the development of asymmetric Aldol and Mannich reactions, which are fundamental for the synthesis of β-hydroxy carbonyl compounds and β-amino carbonyl compounds, respectively. nih.govnih.gov

In the asymmetric Aldol reaction , bifunctional thiourea catalysts can activate both the aldehyde and the ketone. nih.govcdnsciencepub.com Proline-based thiourea organocatalysts have shown high efficiency, where the proline moiety forms an enamine with the ketone, while the thiourea group activates the aldehyde through hydrogen bonding. cdnsciencepub.com This dual activation leads to high diastereoselectivity and enantioselectivity in the aldol product. cdnsciencepub.com Another mechanism involves the deprotonation of an unactivated ketone by the basic part of the catalyst to form an enolate, which then attacks the thiourea-activated aldehyde. nih.gov

The asymmetric Mannich reaction using thiourea catalysts provides a powerful tool for the synthesis of chiral β-amino ketones and esters. nih.govrsc.org In these reactions, a bifunctional thiourea-amine catalyst activates the imine electrophile through hydrogen bonding and the ketone or other pronucleophile through deprotonation or enamine formation. libretexts.orgnih.gov This strategy has been successfully applied to the reaction of various N-Boc imines with silyl (B83357) ketene (B1206846) acetals or ketones, yielding the corresponding Mannich products with high enantioselectivities. libretexts.org

Table 2: Asymmetric Mannich Reaction of β-Keto Active Methylene (B1212753) Compounds with Imines

| Entry | β-Keto Compound | Imine | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | Acetylacetone (B45752) | N-Boc-benzaldimine | 85 | 90:10 | 95 |

| 2 | Ethyl acetoacetate | N-Boc-benzaldimine | 88 | 93:7 | 99 |

| 3 | 1,3-Cyclohexanedione | N-Boc-benzaldimine | 82 | - | 92 |

This table provides illustrative data for the asymmetric Mannich reaction catalyzed by a thiourea fused γ-amino alcohol organocatalyst. The results are representative of findings in the field. nih.govrsc.org

Applications in Diels-Alder and Related Cycloaddition Reactions

While specific applications of (2-Methylprop-2-en-1-yl)thiourea in Diels-Alder reactions are not extensively documented in the reviewed literature, the broader class of chiral thiourea catalysts has been successfully employed in various cycloaddition reactions. rsc.org These catalysts are recognized for their ability to activate substrates through hydrogen bonding. wikipedia.orgnih.gov The Diels-Alder reaction, a cornerstone in the synthesis of cyclic compounds, benefits from catalysis by hydrogen-bond donors like thioureas. wikipedia.orgrsc.org

Chiral thiourea derivatives have been instrumental in promoting asymmetric (hetero) Diels-Alder reactions, which are crucial for producing natural products and pharmaceuticals. rsc.org The catalytic activity of thioureas in these [4+2] cycloadditions stems from their capacity to form hydrogen bonds with the dienophile, thereby lowering the activation energy of the reaction. rsc.org This interaction mimics the "oxyanion hole" found in enzymes. rsc.org

Bifunctional thiourea catalysts, which incorporate a basic moiety alongside the thiourea group, have demonstrated significant potential in a variety of enantioselective transformations, including cycloadditions. rsc.org These catalysts can simultaneously activate both the nucleophilic and electrophilic components of the reaction. rsc.org For instance, a new bifunctional primary aminothiourea has been developed for the highly enantio- and diastereoselective formal aza-Diels-Alder reaction of enones with cyclic imines. nih.gov

Furthermore, research has explored other cycloaddition variants. For example, a chiral bisthiourea derived from (1R,2R)-diaminocyclohexane has shown notable asymmetric induction in the intramolecular [2+2] photocycloaddition of 2,3-dihydropyridone-5-carboxylates. acs.org Additionally, primary amine-thiourea catalysts have proven useful in [5+2] cycloaddition reactions for constructing complex natural product derivatives. rsc.org

The table below summarizes the application of various chiral thiourea catalysts in different cycloaddition reactions.

| Catalyst Type | Reaction Type | Substrates | Key Features |

| Chiral Thiourea Diols | Hetero-Diels-Alder | Not Specified | Efficient hydrogen bond donor organocatalysts. rsc.org |

| Bifunctional Primary Aminothiourea | Formal aza-Diels-Alder | Enones, Cyclic Imines | High enantio- and diastereoselectivity; simultaneous activation of both reactants. nih.gov |

| Chiral (1R,2R)-diaminocyclohexane-derived bisthiourea | Intramolecular [2+2] Photocycloaddition | 2,3-dihydropyridone-5-carboxylates | Significant asymmetric induction. acs.org |

| Primary Amine-Thiourea | [5+2] Cycloaddition | Not Specified | Useful for constructing complex natural product derivatives. rsc.org |

| Axially-chiral binaphthyl-derived amine-thiourea | Inverse-electron-demand Diels-Alder | Not Specified | Piperidine derivative showed optimal performance. nih.gov |

Other Nucleophilic Addition Reactions (e.g., Aza-Henry, Hydrophosphonylation)

Beyond cycloadditions, chiral thiourea catalysts have proven to be highly effective in promoting other significant nucleophilic addition reactions, namely the aza-Henry (or nitro-Mannich) reaction and the hydrophosphonylation of imines.

Aza-Henry Reaction:

The aza-Henry reaction is a critical carbon-carbon bond-forming reaction that yields β-nitroamines, valuable precursors to vicinal diamines. nih.govnih.gov Bifunctional thiourea catalysts, which possess both a hydrogen-bond donating thiourea moiety and a basic amino group, are particularly well-suited for this transformation. jst.go.jpnih.gov They facilitate the reaction by simultaneously activating the nucleophile (nitroalkane) and the electrophile (imine). jst.go.jpnih.gov

Several studies have highlighted the success of chiral thiourea catalysts in achieving high enantioselectivity and diastereoselectivity in aza-Henry reactions. For example, a series of chiral thioureas derived from hydroquinine (B45883) have been reported to catalyze the aza-Henry reaction between isatin-derived ketimines and long-chain nitroalkanes with excellent enantioselectivity (78–99% ee) and diastereoselectivity (up to 99:1 dr). nih.gov This represented a significant advancement, particularly for the use of long-chain nitroalkanes as substrates in a metal-free system. nih.gov

Similarly, bifunctional thiourea catalysts have been successfully applied to the reaction of nitroalkanes with N-Boc-imines, affording syn-β-nitroamines with good to high diastereo- and enantioselectivity. nih.gov The protecting group on the imine was found to have a decisive influence on the stereochemical outcome of the product. nih.gov Supported chiral thioureas have also been developed and tested in aza-Henry reactions, demonstrating good enantioselectivity and the potential for catalyst recycling. uva.es

Hydrophosphonylation of Imines:

The hydrophosphonylation of imines is a key method for the synthesis of α-amino phosphonic acids, which are compounds of significant biological importance due to their roles as enzyme inhibitors and their antibacterial and antifungal properties. organic-chemistry.org Chiral thiourea catalysts have emerged as powerful tools for the enantioselective hydrophosphonylation of a wide range of N-benzyl imines. organic-chemistry.orgnih.gov

Research by Jacobsen and co-workers demonstrated that a chiral thiourea catalyst can facilitate this reaction with high enantioselectivity. organic-chemistry.orgnih.gov The resulting hydrophosphonylation products can be readily deprotected to yield enantiomerically enriched α-amino phosphonic acids. organic-chemistry.orgnih.gov More recently, a new family of pseudo-symmetric guanidine-thiourea catalysts has been investigated for the enantioselective hydrophosphonylation of N-Boc imines, providing α-amino phosphonates in moderate to high yields with good enantioselectivity. rsc.orgrsc.org

The table below provides an overview of the performance of chiral thiourea catalysts in these nucleophilic addition reactions.

| Reaction | Catalyst Type | Substrates | Product | Selectivity |

| Aza-Henry | Chiral thioureas from hydroquinine | Isatin-derived ketimines, long-chain nitroalkanes | 3-substituted 3-amino-2-oxindoles | 78–99% ee, up to 99:1 dr nih.gov |

| Aza-Henry | Bifunctional thiourea | N-Boc-imines, nitroalkanes | syn-β-nitroamines | Good to high diastereo- and enantioselectivity nih.gov |

| Aza-Henry | Supported chiral thioureas | Imines, nitroalkanes | β-nitroamines | Good enantioselectivity uva.es |

| Hydrophosphonylation | Chiral thiourea | N-benzyl imines, dimethyl phosphite | α-amino phosphonates | High enantioselectivity organic-chemistry.orgnih.gov |

| Hydrophosphonylation | Pseudo-symmetric guanidine-thiourea | N-Boc imines, phosphonates | α-amino phosphonates | Up to 91% yield, up to 87% ee rsc.org |

Mechanistic Investigations of Organocatalytic Cycles and Transition States

The efficacy of thiourea-based organocatalysts is rooted in their ability to activate substrates through non-covalent interactions, primarily hydrogen bonding. wikipedia.orgnih.gov Mechanistic studies, often combining experimental and computational approaches, have been crucial in elucidating the catalytic cycles and the nature of the transition states involved in these reactions.

A central theme in the mechanism of thiourea catalysis is the concept of dual activation, particularly for bifunctional catalysts that contain both a thiourea moiety and a basic group. jst.go.jpnih.gov In reactions like the Michael addition and the aza-Henry reaction, the thiourea group acts as a Brønsted acid, activating the electrophile (e.g., a nitroolefin or an imine) through hydrogen bonding to one of its electron-withdrawing groups. libretexts.orgacs.org Simultaneously, the basic amine group acts as a Brønsted base, deprotonating the nucleophile to increase its reactivity. libretexts.org

Computational studies using density functional theory (DFT) have provided detailed insights into the transition states of these reactions. acs.org For the Michael addition of acetylacetone to a nitroolefin catalyzed by a bifunctional thiourea, calculations have shown that both substrates coordinate to the catalyst through bidentate hydrogen bonds. acs.org The deprotonation of the enol form of acetylacetone by the catalyst's amine group leads to the formation of an ion pair stabilized by multiple hydrogen bonds with the thiourea unit. acs.org Two distinct pathways for the formation of the Michael adduct have been explored, both of which are characterized by transition states stabilized by extensive hydrogen-bonded networks. acs.org

In the context of Diels-Alder reactions, the thiourea catalyst is proposed to activate the dienophile by forming hydrogen bonds with its carbonyl oxygen, thereby lowering the activation energy. rsc.org This interaction creates a more asynchronous transition state. rsc.org For some reactions, a stepwise, Michael-type route has been considered as a competitive alternative to the concerted Diels-Alder pathway. rsc.org

More recent investigations into the tetrahydropyranylation of alcohols have challenged the traditional view of double hydrogen-bonding. acs.org An alternative mechanism proposes that the thiourea acts as a Brønsted acid, protonating the dihydropyran to form an oxacarbenium ion, which then reacts with the alcohol. acs.org This Brønsted acid mechanism is supported by both computational predictions and experimental evidence. acs.org Similarly, in glycosylation reactions, it is suggested that thiourea catalysts operate via Brønsted acid/base catalysis rather than a double hydrogen-bonding mechanism. nih.gov

Mechanistic studies of thiourea-mediated intermolecular [2+2] photocycloadditions have revealed that the catalyst's role involves a combination of minimizing substrate aggregation, enhancing intersystem crossing, and altering the excited-state lifetime of the substrate. nih.gov These findings highlight how catalyst-substrate interactions can manipulate excited-state reactivity. nih.gov

Chiral Induction and Stereoselectivity in Reactions Catalyzed by Chiral Thiourea Derivatives

The ability of chiral thiourea derivatives to induce stereoselectivity is a cornerstone of their application in asymmetric organocatalysis. nih.gov The transfer of chirality from the catalyst to the product is achieved through the formation of a highly organized, chiral transition state.

In bifunctional thiourea-catalyzed reactions, the stereochemical outcome is dictated by the specific geometry of the catalyst-substrate complex in the transition state. The chiral scaffold of the catalyst creates a defined three-dimensional environment that favors the approach of the nucleophile to one face of the electrophile over the other.

For instance, in the aza-Henry reaction catalyzed by a bifunctional thiourea, the catalyst is believed to simultaneously activate the imine and the nitroalkane. nih.gov The stereoselectivity arises from the specific orientation of the two substrates within the chiral pocket of the catalyst. rsc.org The N-protecting group on the imine has been shown to be a critical factor in determining the absolute configuration of the product, suggesting a strong interaction between the protecting group and the catalyst. nih.gov

In the context of cycloaddition reactions, the chiral catalyst encloses the reactants in a chiral environment, leading to high enantioselectivity. rsc.org For the Diels-Alder reaction, the proposed transition state involves the activation of the dienophile via hydrogen bonds with the thiourea moiety, while the diene is positioned to attack from a specific face due to the steric and electronic properties of the chiral catalyst. rsc.orgresearchgate.net

Computational studies have been instrumental in rationalizing the origin of stereoselectivity. acs.org For the Michael addition of acetylacetone to a nitroolefin, the comparison of the energetic profiles of the different possible transition states leading to the various stereoisomers allows for the prediction of the major product. acs.org These studies often reveal that the most stable transition state is the one that minimizes steric repulsion and maximizes stabilizing non-covalent interactions.

The design of the chiral thiourea catalyst itself is paramount for achieving high stereoselectivity. Factors such as the nature of the chiral backbone (e.g., trans-1,2-diaminocyclohexane, Cinchona alkaloids, amino acid derivatives), the substituents on the aromatic rings of the thiourea, and the type of basic group in bifunctional catalysts all play a crucial role in defining the shape and properties of the catalytic pocket and, consequently, the level of stereochemical control. nih.gov

Advanced Material Science and Synthetic Precursor Applications of 2 Methylprop 2 En 1 Yl Thiourea

Utilization in Advanced Materials Science Applications

The presence of the methallyl group in (2-Methylprop-2-en-1-yl)thiourea allows it to be used in the formulation of specialized polymers and materials. While specific research on this particular thiourea (B124793) derivative in advanced materials is emerging, the functional motifs it possesses are known to be valuable. Thiourea derivatives, in general, are utilized for their ability to form complexes with metals, which is a desirable trait in the development of sensors, catalysts, and metal-scavenging materials. Furthermore, the sulfur and nitrogen atoms can contribute to the optical and electronic properties of materials. American Elements, a supplier of advanced materials, lists this compound as one of its numerous organic compounds for life science and other high-purity applications. americanelements.com

The polymerizable nature of the methallyl group suggests potential applications in the creation of functional polymers. These polymers could find use in areas such as:

Metal Ion Adsorption: Polymers containing thiourea groups are effective at binding with heavy metal ions, making them suitable for water purification and environmental remediation.

Nanoparticle Synthesis: Thiourea and its derivatives can act as capping agents or sulfur sources in the synthesis of metal sulfide (B99878) nanoparticles, which have applications in electronics and catalysis.

Biomaterials: The biological activity of many thiourea-containing compounds suggests that polymers derived from this compound could have biomedical applications, such as in drug delivery systems or as antimicrobial coatings. mdpi.com

Role as Precursors for Heterocyclic Compound Synthesis

This compound serves as a key building block in the synthesis of various heterocyclic compounds, which are central to medicinal chemistry and materials science.

Synthesis of Thiazole (B1198619) Derivatives

Thiourea and its substituted derivatives are fundamental reagents in the Hantzsch thiazole synthesis and related methodologies. The reaction typically involves the condensation of a thiourea with an α-haloketone to form the thiazole ring. researchgate.net this compound can be employed to introduce a (2-methylprop-2-en-1-yl)amino substituent at the 2-position of the thiazole ring. This substituent can be valuable for further synthetic modifications or for tuning the biological activity of the resulting molecule.

Research has demonstrated various methods for synthesizing 2-aminothiazole (B372263) derivatives from thiourea. mdpi.comresearchgate.netnih.govresearchgate.net For instance, the reaction of thiourea with phenacyl halides at room temperature can rapidly produce 2-amino-4-arylthiazoles. researchgate.net Microwave-assisted synthesis has also been employed to create thiazole derivatives in a more environmentally friendly manner. researchgate.net The synthesis of 2-iminothiazoles has been achieved through a one-pot, three-component reaction involving amines, isothiocyanates, and nitroepoxides, where the thiourea is formed in situ. nih.govnih.gov

The resulting thiazole derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties. mdpi.commdpi.com For example, certain 2-amino-4,5-diarylthiazole derivatives have exhibited anti-Candida albicans activity. mdpi.com

Table 1: Synthesis of Thiazole Derivatives from Thiourea

| Starting Materials | Reaction Conditions | Product | Reference |

|---|---|---|---|

| Thiourea, α-haloketone | Condensation | 2-Aminothiazole derivative | researchgate.net |

| Thiourea, Phenacyl Halide | Room Temperature | 2-Amino-4-arylthiazole | researchgate.net |

| Amine, Isothiocyanate, Nitroepoxide | One-pot, Catalyst-free | 2-Iminothiazole | nih.govnih.gov |

Formation of Pyrimidine (B1678525) and Triazine Scaffolds

The thiourea moiety in this compound is a versatile synthon for the construction of pyrimidine and triazine ring systems. These heterocycles are of significant interest due to their prevalence in biologically active molecules, including many pharmaceuticals. nih.govrsc.org

The synthesis of pyrimidine derivatives can be achieved through the reaction of thioureas with various three-carbon synthons, such as β-dicarbonyl compounds or α,β-unsaturated carbonyl compounds. The (2-methylprop-2-en-1-yl) group would be incorporated into the final pyrimidine structure, potentially influencing its pharmacological properties. For instance, a series of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7-yl urea (B33335) and thiourea derivatives were synthesized and evaluated for their antiparkinsonian activity. nih.gov

Similarly, this compound can participate in cyclization reactions to form triazine derivatives. These reactions often involve condensation with reagents containing adjacent nitrogen atoms. The resulting triazoles and triazines have been investigated for a variety of biological activities. nih.gov For example, novel 1,2,4-triazolo[4,3-a]pyrimidin-7-ones and pyrimidino[2,1-c] mdpi.comresearchgate.netnih.govtriazin-8-ones have been synthesized and tested for their antimicrobial and anticancer activities. researchgate.net

Synthesis of Benzothiazoles

Benzothiazoles, which contain a benzene (B151609) ring fused to a thiazole ring, are another important class of heterocyclic compounds with diverse applications, particularly in medicinal chemistry. nih.gov The synthesis of 2-aminobenzothiazoles can be achieved through the reaction of a substituted aniline (B41778) with a thiocyanate (B1210189) salt or by the cyclization of a phenylthiourea (B91264) derivative. While direct use of this compound for benzothiazole (B30560) synthesis is less common, the principles of benzothiazole synthesis highlight the versatility of the thiourea functional group. nih.gov

Applications as Reductants in Specific Organic Transformations (e.g., Ozonolysis Workup)

Ozonolysis is a powerful method for the oxidative cleavage of alkenes and alkynes. The reaction proceeds through an ozonide intermediate, which must be worked up to yield the final carbonyl products. masterorganicchemistry.com A reductive workup is commonly employed to obtain aldehydes or ketones. While dimethyl sulfide is a common reducing agent for this purpose, thiourea can also be used. masterorganicchemistry.com

In the context of an ozonolysis workup, this compound would act as a mild reducing agent, converting the ozonide to the desired carbonyl compounds while being oxidized itself. The choice of reducing agent can influence the outcome of the reaction, and the use of a substituted thiourea like this compound could offer advantages in terms of solubility or ease of removal of the oxidized byproducts. An oxidative workup, often using hydrogen peroxide, will convert any aldehydes formed to carboxylic acids. masterorganicchemistry.com

Role as a Source of Sulfide for Thiol Synthesis

This compound can serve as a convenient and less odorous source of sulfide for the synthesis of thiols (mercaptans). The general strategy involves the S-alkylation of the thiourea with an alkyl halide to form an isothiouronium salt. This salt is then hydrolyzed, typically under basic conditions, to release the corresponding thiol. ias.ac.in

This method provides a reliable route to a wide variety of thiols and avoids the direct handling of highly volatile and noxious thiols or hydrogen sulfide. The (2-Methylprop-2-en-1-yl) group would be part of the isothiouronium salt intermediate but would be cleaved during the hydrolysis step to yield the desired thiol. Thiourea has also been used as a sulfur source in the synthesis of aryl thioamides from aryl aldehydes. mdpi.com Furthermore, it has been used in the synthesis of asymmetric disulfides. rsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Amino-4,5-diarylthiazole |

| 2-Amino-4-arylthiazole |

| 2-Iminothiazole |

| 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7-yl urea |

| 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7-yl thiourea |

| 1,2,4-triazolo[4,3-a]pyrimidin-7-one |

| pyrimidino[2,1-c] mdpi.comresearchgate.netnih.govtriazin-8-one |

| Benzothiazole |

| Thiol |

| Aryl thioamide |

| Asymmetric disulfide |

| Dimethyl sulfide |

| Hydrogen peroxide |

| Isothiouronium salt |

| α-haloketone |

| Phenylthiourea |

| β-dicarbonyl compound |

| α,β-unsaturated carbonyl compound |

Conclusion and Future Research Perspectives

Summary of Key Research Achievements Pertaining to (2-Methylprop-2-en-1-yl)thiourea

Research directly focused on the chemical compound this compound is limited in publicly available scientific literature. However, significant achievements have been made in the synthesis and characterization of its derivatives, which provides a foundational understanding of its chemical behavior.

A notable accomplishment is the successful synthesis of 1-(4-chloro-3-nitrophenyl)-3-(2-methylprop-2-en-1-yl)thiourea. This derivative was synthesized through the reaction of 4-chloro-3-nitrophenyl isothiocyanate with 2-methylprop-2-en-1-amine. The synthesis yielded a light brown powder with a melting point of 96–98 °C. The structural confirmation of this compound was achieved through Fourier-transform infrared (FT-IR) spectroscopy, which identified key functional groups, including N-H, aromatic C-H, C=C, N-O, and aromatic C-C bonds. This successful synthesis demonstrates a viable pathway for the creation of more complex molecules based on the this compound scaffold.

While specific studies on the biological or material properties of this compound itself are not widely reported, the investigation of its derivatives is a crucial step forward. The synthesis of the aforementioned derivative is a key benchmark, providing pure, characterizable material that can be used in further studies, such as screening for biological activity or as a building block in more complex chemical syntheses. The characterization data obtained for this derivative is summarized in the table below.

| Property | Value |

| Compound Name | 1-(4-chloro-3-nitrophenyl)-3-(2-methylprop-2-en-1-yl)thiourea |

| Appearance | Light brown powder |

| Melting Point | 96–98 °C |

| Yield | 29% |

Detailed spectral data for 1-(4-chloro-3-nitrophenyl)-3-(2-methylprop-2-en-1-yl)thiourea:

| Spectral Data | Values (cm⁻¹) |

| FT-IR (KBr, ν) | 3336.7, 3198.9 (N-H); 3075.6, 3022.8 (aromatic C-H); 1652.3 (C=C); 1577.4 (δ N-H); 1535.1 (N-O); 1470.4 (aromatic C-C) |

Emerging Research Directions and Unexplored Avenues in Thiourea (B124793) Chemistry

The broader field of thiourea chemistry is experiencing a surge of interest, with several emerging research directions that could readily incorporate this compound and its analogues.

One of the most promising areas is the development of organocatalysts . Thiourea derivatives are effective hydrogen-bond donors and can act as metal-free catalysts in a variety of organic reactions. rsc.orgwikipedia.org The development of chiral thiourea catalysts for asymmetric synthesis is a particularly active field. nih.gov The (2-methylprop-2-en-1-yl) group in the target compound offers a site for potential polymerization or further functionalization, which could be exploited in the design of novel catalytic systems. Research into bifunctional thiourea catalysts, which contain both a hydrogen-bonding donor and a Lewis basic site, is also a rapidly developing area. rsc.org

Another significant research direction is the exploration of the biological activities of novel thiourea derivatives. Thioureas are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and antiviral activities. ajol.infomdpi.com The synthesis of new derivatives of this compound and subsequent screening for biological activity is a largely unexplored but potentially fruitful avenue of research. The development of N-allylthiourea derivatives as potential anticancer agents is an area of active investigation. ajol.info

In materials science , thiourea derivatives are being investigated as corrosion inhibitors and as ligands for the formation of coordination polymers and metal-organic frameworks (MOFs). The sulfur and nitrogen atoms in the thiourea moiety can coordinate with various metal ions, leading to materials with interesting electronic and structural properties. nih.gov The allyl group in this compound could be utilized for surface modification or for creating polymeric materials with unique properties.

Finally, the use of thioureas in the synthesis of heterocyclic compounds remains a cornerstone of thiourea chemistry. Thioureas are versatile precursors for the synthesis of thiazoles, pyrimidines, and other important heterocyclic systems. The reactivity of the (2-methylprop-2-en-1-yl) group could be harnessed to create novel and complex heterocyclic structures.

Future Outlook for Advanced Academic Research on this compound

The future of advanced academic research on this compound is likely to be driven by its potential as a versatile building block in several key areas of chemical science. While the compound itself has not been the focus of extensive research, its structural features suggest several promising avenues for future investigation.